molecular formula C5H6ClN5O2 B381900 2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine CAS No. 610260-54-3

2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B381900
CAS No.: 610260-54-3
M. Wt: 203.59g/mol
InChI Key: DCWBXIGKTRXBOV-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine (Vitas-M Lab ID: BBL001740) is a nitropyrimidine derivative designed for biological screening and lead optimization in early-stage drug discovery . Its molecular structure features chloro, nitro, and methylamino functional groups, which are valuable handles for further synthetic modification and library development . The compound has a molecular formula of C 5 H 6 ClN 5 O 2 and a molecular weight of 203.59 g/mol . According to computational analysis, it displays drug-like properties with a LogP of 2.567, three hydrogen bond donors, and a polar surface area of 109 Ų . This compound serves as a key synthetic intermediate in medicinal chemistry research. Related chloronitropyrimidine scaffolds are established precursors in the synthesis of diverse chemical libraries, including compounds explored for their activity against targets like O6-methylguanine-DNA methyltransferase (MGMT) . The presence of the nitro group adjacent to the chloro substituent on the pyrimidine ring makes it receptive to nucleophilic aromatic substitution, enabling the rational design of more complex molecules for biological evaluation . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers can inquire for detailed pricing, availability, and custom synthesis options.

Properties

IUPAC Name

2-chloro-4-N-methyl-5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN5O2/c1-8-4-2(11(12)13)3(7)9-5(6)10-4/h1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWBXIGKTRXBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of 2-chloro-N-methylpyrimidine-4,6-diamine. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled reaction conditions. The reaction is typically performed under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although care must be taken due to the potential for over-oxidation.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized pyrimidine derivatives, though these reactions are less common.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis
The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents, particularly those with anticancer and antimicrobial activities. Its structural similarity to nucleotides allows it to be integrated into various drug formulations aimed at targeting specific biological pathways.

Case Study: Anticancer Activity
Research has shown that derivatives of 2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogues showed selective toxicity towards human cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

Enzyme Interaction Studies
The compound serves as a valuable tool for studying enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes makes it a candidate for research into metabolic diseases and other conditions.

Case Study: Enzyme Inhibition
In studies focusing on enzyme inhibition, it has been observed that this compound can effectively inhibit enzymes involved in critical metabolic pathways. For example, it was found to inhibit acetylcholinesterase activity, which is relevant in neurodegenerative disease research .

Synthesis and Production

Preparation Methods
The synthesis of this compound typically involves the nitration of 2-chloro-N-methylpyrimidine-4,6-diamine using a mixture of concentrated sulfuric acid and nitric acid. This process is performed under controlled conditions to ensure high yields and purity .

Industrial Production Techniques
On an industrial scale, continuous flow nitration processes are employed to enhance efficiency and yield. Automated systems allow for precise control over reaction parameters, ensuring consistent product quality.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine involves its interaction with biological macromolecules. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to changes in cell function and viability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Symmetrical 4,6-Diamino-5-nitropyrimidines

Symmetric derivatives, such as N⁴,N⁶-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) , are synthesized via dual amine substitution, yielding high-purity products (95% yield) with melting points (159–161°C) typical of aromatic substituents . In contrast, 2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine employs a stepwise amination strategy (as described in ), where mild conditions are used to introduce the first amine, followed by harsher conditions (e.g., elevated temperature) for the second substitution. This method allows for controlled asymmetry but may reduce yield compared to symmetric analogues .

Unsymmetrical Derivatives
  • N⁴-(3-Chlorophenyl)-N²-methyl-5-nitropyrimidine-2,4,6-triamine (): This triamine derivative features additional amine groups at the 2- and 4-positions, enhancing hydrogen-bonding capacity but complicating synthesis due to steric hindrance.
  • N⁴,N⁶-Diethyl-5-nitropyrimidine-4,6-diamine (5k) : A symmetric alkyl-substituted analogue with a lower melting point (84–86°C) due to reduced crystallinity compared to aryl-substituted derivatives .

Physicochemical Properties

The table below compares key properties of this compound with select analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
This compound C₅H₆ClN₅O₂ 203.586 Not Reported Not Reported 2-Cl, 5-NO₂, N⁴-CH₃, 6-NH₂
N⁴,N⁶-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) C₁₆H₁₂Cl₂N₄O₂ 377.20 159–161 95 4-Cl-C₆H₄CH₂ at N⁴ and N⁶
N⁴,N⁶-Diethyl-5-nitropyrimidine-4,6-diamine (5k) C₈H₁₂N₅O₂ 226.23 84–86 89 C₂H₅ at N⁴ and N⁶
4,6-Diamino-5-nitropyrimidine (Parent) C₄H₅N₅O₂ 155.12 Not Reported Not Reported Unsubstituted NH₂ at N⁴ and N⁶

Key Observations :

  • Melting Points : Symmetric aryl-substituted derivatives (e.g., 5f, 5j) exhibit higher melting points (159–197°C) due to π-π stacking and crystallinity, whereas alkyl-substituted analogues (e.g., 5k) melt at lower temperatures .
  • Synthetic Efficiency : Symmetric compounds generally achieve higher yields (>80%) compared to asymmetric derivatives, which require sequential amination steps .

Reactivity and Functional Group Influence

  • Chloro Substituent : The 2-chloro group in the target compound enhances electrophilicity at the 2-position, facilitating nucleophilic substitution reactions. This contrasts with 4,6-dichloro-5-nitropyrimidine (), where dual chloro groups increase reactivity but reduce selectivity .
  • Nitro Group: The 5-nitro group stabilizes the pyrimidine ring via resonance, a feature shared across all analogues. However, electron-withdrawing substituents (e.g., Cl, NO₂) in the target compound may reduce basicity compared to alkyl-substituted derivatives .

Biological Activity

2-Chloro-N-methyl-5-nitropyrimidine-4,6-diamine is an organic compound with the molecular formula C5_5H6_6ClN5_5O2_2. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as an intermediate in the synthesis of various pharmaceutical agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom, a nitro group, and a methyl group. These functional groups contribute to its reactivity and interactions with biological systems.

PropertyValue
Molecular FormulaC5_5H6_6ClN5_5O2_2
Molecular Weight189.58 g/mol
IUPAC NameThis compound
CAS Number610260-54-3

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. It acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access. This inhibition can lead to significant alterations in cell function and viability.

Key Mechanisms:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cellular signaling pathways.
  • Cellular Pathway Modulation: It affects pathways related to cell growth and apoptosis, making it a candidate for cancer research.

Biological Activity

Research indicates that this compound has potential applications in various therapeutic areas:

  • Anticancer Activity:
    • The compound has been investigated for its cytotoxic effects against different cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation.
    • A study demonstrated that derivatives of similar compounds exhibited IC50_{50} values ranging from 29 to 59 µM against cancer cell lines, suggesting that modifications to the pyrimidine structure could enhance potency .
  • Antimicrobial Properties:
    • It has been noted for its potential antimicrobial activity, serving as an intermediate in synthesizing compounds with antibacterial properties.
  • Enzyme Interaction Studies:
    • The compound has been utilized in research to study enzyme interactions, particularly focusing on its role in inhibiting tyrosine kinases related to inflammatory responses .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Cytotoxicity Assessment: In vitro studies assessing the cytotoxicity of related compounds showed significant activity against HepG2 liver cancer cells. The treatment led to increased apoptosis markers such as caspase-3 activation .
  • Enzyme Inhibition Profiles: Research on enzyme inhibition demonstrated that certain derivatives had enhanced selectivity towards specific kinases involved in oncogenic signaling pathways .

Q & A

What are the key considerations for optimizing the synthesis of 2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine to improve yield and purity?

Answer:
Synthesis optimization requires meticulous control of reaction parameters. For pyrimidine derivatives like this compound:

  • Stepwise substitution : Prioritize chloro and nitro group introduction early to avoid side reactions .
  • Temperature and solvent : Use polar aprotic solvents (e.g., DMF) at 60–80°C to balance reactivity and stability .
  • Monitoring : Employ thin-layer chromatography (TLC) at each step to track intermediate formation .
  • Purification : Recrystallization from ethanol or dichloromethane-hexane mixtures enhances purity .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:
A multi-technique approach ensures accurate characterization:

  • NMR : ¹H/¹³C NMR identifies methyl and aromatic protons (δ 2.8–3.2 ppm for N-methyl; δ 8.5–9.0 ppm for pyrimidine protons) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 258.03) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 270–300 nm) monitors purity (>98%) .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from nitro-group intermediates .
  • Waste disposal : Segregate halogenated waste for incineration to avoid environmental contamination .

How can researchers resolve unexpected reaction outcomes, such as nitro-group displacement during synthesis?

Answer:
Unexpected substitutions (e.g., nitro → chloro) may arise from harsh conditions. Mitigation strategies:

  • Kinetic control : Lower reaction temperatures (<50°C) and shorter durations reduce nitro-group reactivity .
  • Computational modeling : Use Gaussian16 to simulate transition states and identify competing pathways .
  • Isolation of intermediates : Characterize byproducts via LC-MS to adjust reagent stoichiometry .

What computational methods are suitable for studying the reaction pathways of this compound?

Answer:

  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to map energy profiles .
  • Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) to refine activation barriers .
  • Transition state analysis : IRC calculations validate proposed mechanisms for nitro-group retention .

How can contradictory data on biological activity (e.g., cytotoxicity vs. antiviral effects) be addressed in structure-activity relationship (SAR) studies?

Answer:

  • Dose-response assays : Test across concentrations (1 nM–100 µM) to differentiate therapeutic vs. toxic thresholds .
  • Theoretical frameworks : Link nitro-group electron-withdrawing effects to DNA-binding potential using QSAR models .
  • Comparative SAR : Benchmark against analogs (e.g., 5-nitro-N,N′-diphenylpyrimidine-4,6-diamine) to isolate substituent effects .

What methodologies predict the solubility and stability of this compound in aqueous vs. organic media?

Answer:

  • Hansen solubility parameters : Compare δD, δP, δH values to identify optimal solvents (e.g., DMSO > water) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • pH-dependent studies : Assess hydrolysis rates in buffers (pH 1–13) to guide formulation strategies .

How can solvent choice influence the regioselectivity of substitutions in pyrimidine derivatives?

Answer:

  • Polarity effects : Polar solvents stabilize charge-separated transition states, favoring para-substitution .
  • Coordination solvents : DMF enhances metal-mediated reactions (e.g., Pd-catalyzed aminations) .
  • Empirical testing : Screen solvents (acetonitrile, THF, toluene) to map selectivity trends .

What theoretical frameworks are applicable to studying the electronic properties of this compound?

Answer:

  • Frontier Molecular Orbital (FMO) theory : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nitro-group as electrophilic site) .
  • Conceptual DFT : Use electrophilicity indices (ω) to quantify electron-deficient character .
  • Crystal engineering : Analyze X-ray diffraction data to correlate solid-state packing with charge-transfer interactions .

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